molecular formula C8H8BrNO3 B13052184 (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

Cat. No.: B13052184
M. Wt: 246.06 g/mol
InChI Key: UIEIWONPBWLZGX-SSDOTTSWSA-N
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Description

(2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is a chiral α-amino acid derivative characterized by a phenyl ring substituted with a hydroxyl group at position 4 and a bromine atom at position 2. Its stereochemistry at the C2 position (R-configuration) distinguishes it from other stereoisomers.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1

InChI Key

UIEIWONPBWLZGX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of 2-amino-2-(3-bromo-4-oxophenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)acetic acid.

    Substitution: Formation of 2-amino-2-(3-azido-4-hydroxyphenyl)acetic acid or 2-amino-2-(3-thiocyanato-4-hydroxyphenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound has been investigated for its role in drug development, particularly in the context of cystic fibrosis (CF). Research has shown that derivatives of phenolic compounds can act as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. The incorporation of the 3-bromo-4-hydroxyphenyl moiety enhances the activity of related compounds, leading to improved therapeutic profiles for treating CF patients with specific mutations .

2. Antioxidant Activity
Studies have indicated that compounds with hydroxyl groups, such as 3-bromo-4-hydroxyphenylacetic acid, exhibit antioxidant properties. These properties are beneficial in preventing oxidative stress-related cellular damage, making them candidates for further exploration in neuroprotective therapies and age-related diseases .

Pharmacology

1. Enzyme Inhibition
Research has identified that (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to applications in pain management therapies and anti-inflammatory drug formulations .

2. Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin pathways, offering potential applications in treating mood disorders and anxiety-related conditions .

Biochemical Applications

1. Biochemical Assays
Due to its structural characteristics, (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable for understanding biological processes at the molecular level .

2. Molecular Biology
In molecular biology, this compound can be used as a building block for synthesizing more complex molecules or as a probe in studying cellular mechanisms. Its derivatives may serve as labels or markers in various experimental setups aimed at elucidating cellular functions and interactions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Drug DevelopmentCFTR potentiatorEnhances therapeutic profiles for CF
Antioxidant ActivityPrevents oxidative stressPotential neuroprotective applications
Enzyme InhibitionInhibits cyclooxygenaseApplications in pain management
NeuropharmacologyInfluences serotonin pathwaysPotential treatments for mood disorders
Biochemical AssaysStudies enzyme kineticsValuable for understanding biological processes
Molecular BiologyBuilding block for complex moleculesUseful as probes in cellular studies

Case Studies

Case Study 1: Cystic Fibrosis Treatment
A study evaluated the efficacy of a compound derived from (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid in enhancing CFTR activity in cell models expressing the F508del mutation. The results demonstrated a significant increase in chloride secretion, suggesting that this compound could lead to new treatment options for patients with specific genetic mutations associated with cystic fibrosis.

Case Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of 3-bromo-4-hydroxyphenylacetic acid revealed its effectiveness in reducing oxidative stress markers in neuronal cell cultures. This study supports its potential role in developing therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The bromine atom may enhance its binding affinity to specific receptors or proteins, leading to its biological effects.

Comparison with Similar Compounds

2-Amino-2-(4-hydroxyphenyl)acetic Acid

  • Structure : Lacks bromine at position 3; hydroxyl group at position 3.
  • Properties : Higher water solubility compared to brominated analogs due to reduced steric hindrance and polarity from the hydroxyl group. Used as a precursor in amoxicillin synthesis .
  • Key Difference : Absence of bromine reduces molecular weight (MW: ~181 g/mol) and lipophilicity compared to the target compound.

2-Amino-2-(4-bromophenyl)acetic Acid

  • Structure : Bromine at position 4; lacks hydroxyl group.
  • Properties : Increased lipophilicity (logP ~1.5–2.0) due to bromine’s hydrophobic nature. Lower solubility in water compared to hydroxyl-containing analogs .

2-Amino-2-(3-chloro-4-methoxyphenyl)acetic Acid

  • Structure : Chlorine at position 3, methoxy at position 4.
  • Properties: Methoxy group enhances solubility in organic solvents (e.g., ethanol) but reduces acidity compared to hydroxyl analogs. Chlorine’s smaller size may lower steric hindrance compared to bromine .
  • Key Difference: Methoxy substitution decreases hydrogen-bond donor capacity, impacting biological target interactions.

Physicochemical Properties and Solubility

Compound Name Substituents Molecular Weight (g/mol) Solubility LogP (Predicted)
Target Compound 3-Bromo-4-hydroxyphenyl ~246 Low in water; soluble in DMSO/ethanol ~1.8–2.5
2-Amino-2-(4-hydroxyphenyl)acetic Acid 4-Hydroxyphenyl ~181 Moderate in water ~0.5–1.0
2-Amino-2-(4-bromophenyl)acetic Acid 4-Bromophenyl ~230 Low in water ~1.5–2.0
2-Amino-2-(2-fluorophenyl)acetic Acid 2-Fluorophenyl ~183 Moderate in polar solvents ~0.8–1.3

Notes:

  • Bromine increases molecular weight and lipophilicity, reducing aqueous solubility .
  • Hydroxyl groups enhance water solubility but may require specific storage conditions (e.g., dry, inert atmospheres) to prevent degradation .

Antibiotic Precursors

  • The 4-hydroxyphenyl variant is critical in amoxicillin synthesis, acting as a side chain that enhances bacterial target binding . The target compound’s bromine substitution may alter antibacterial efficacy but could be explored for targeting resistant strains.

Chirality and Drug Development

  • The R-configuration in the target compound is crucial for enantioselective interactions, similar to (2R)-2-amino-2-(2-fluorophenyl)acetic acid, which is under study for neurological applications .

Biological Activity

(2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid, also known as a brominated analog of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. Common methods include:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
  • Reductive Amination : Employing reagents such as sodium cyanoborohydride to introduce the amino group.

The biological activity of this compound is influenced by its structural features:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity.
  • Bromine Substitution : The presence of the bromine atom may enhance binding affinity to specific receptors or proteins, which can lead to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid exhibit antimicrobial properties. For instance, brominated phenolic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit metabolic pathways .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and DLD-1 (colon cancer), by triggering cell cycle arrest and promoting apoptotic body formation .

Antioxidant Activity

The hydroxyl group in the compound contributes to its antioxidant capacity. Compounds with similar structures have demonstrated significant DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies : A study showed that brominated phenolic compounds could significantly inhibit the proliferation of cancer cells with IC50 values ranging from 1.72 to 14.6 μM, highlighting their potential as therapeutic agents .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of similar brominated compounds against Staphylococcus aureus, revealing minimum bactericidal concentrations that indicate their effectiveness as antimicrobial agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thus affecting cell replication and repair processes in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-2-(4-hydroxyphenyl)acetic acidLacks bromineLower binding affinity
2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acidChlorine instead of bromineDifferent reactivity
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acidMethoxy group presentAltered solubility

The unique combination of a bromine atom and a hydroxyl group in (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid contributes significantly to its distinct biological properties compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the nucleophilic substitution of a brominated aromatic precursor with a glycine derivative. For example:

  • Step 1 : Bromination of 4-hydroxyphenylacetic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions to introduce the 3-bromo substituent .
  • Step 2 : Enzymatic or chemical resolution to achieve the (2R)-configuration, often employing chiral auxiliaries or immobilized lipases for enantioselective amidation/hydrolysis .
  • Key Metrics : Yields range from 40–65% for enantiopure product, with purity verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry and confirms the (2R)-configuration. Crystal data (monoclinic, P21/c) show intermolecular hydrogen bonding between the amino and hydroxyl groups .
  • NMR : <sup>1</sup>H NMR (D2O, 400 MHz) displays a singlet for the acetic acid proton (δ 3.82 ppm) and aromatic protons (δ 7.21–7.45 ppm) .
  • Chiral HPLC : Using a Chirobiotic T column (5 µm, 250 × 4.6 mm) with a mobile phase of 20 mM ammonium acetate in MeOH/H2O (70:30) to confirm enantiopurity (>98% ee) .

Q. What are its primary applications in basic research?

  • Antibiotic degradation studies : Used as a reference standard to resolve penicilloic acids via HPLC, aiding in the analysis of β-lactam antibiotic stability .
  • Enzyme inhibition assays : Acts as a glycine analog to probe active sites of aminotransferases or D-amino acid oxidases .

Advanced Research Questions

Q. How do the 3-bromo and 4-hydroxyl substituents influence reactivity in coupling reactions?

  • Steric effects : The bromine atom increases steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings but enhancing regioselectivity in electrophilic substitutions.
  • Electronic effects : The hydroxyl group activates the aromatic ring toward electrophilic substitution at the ortho position, while the bromine deactivates it meta-directing.
  • Case study : In Ullmann coupling, the bromine facilitates Cu-mediated cross-coupling with arylboronic acids at 80°C, achieving 72% yield .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert both enantiomers into the desired (2R)-form, improving yield to >90% .
  • Controlled crystallization : Use of chiral solvents (e.g., (R)-limonene) induces preferential crystallization of the (2R)-enantiomer, verified by differential scanning calorimetry (DSC) .

Q. How does the compound’s chirality affect its interaction with biological targets?

  • Molecular docking : The (2R)-configuration aligns with the L-binding pocket of bacterial penicillin-binding proteins (PBPs), as shown in MD simulations (RMSD < 2.0 Å).
  • Biological assays : The (2R)-enantiomer exhibits 10-fold higher inhibition of PBP2a (IC50 = 2.3 µM) compared to the (2S)-form, attributed to optimal hydrogen bonding with Ser403 .

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